(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride
Description
The compound “(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride” is a heterocyclic amine derivative featuring a fused oxazolo-pyridine core linked to a piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.ClH/c13-7-9-3-2-6-16(8-9)12-15-11-10(17-12)4-1-5-14-11;/h1,4-5,9H,2-3,6-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITOMUZHSSLTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazolo-pyridine core followed by the introduction of the piperidine ring. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolo-pyridine derivatives, while reduction could produce various piperidine-based compounds.
Scientific Research Applications
(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Linkages
(a) 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine Hydrochloride (QY-3311)
- Molecular Formula : C₁₃H₁₈ClN₅O
- Key Differences :
- Substitution at the piperidine ring (4-amine vs. 3-methanamine).
- Addition of a methyl group on the oxazolo-pyridine core.
- Significance : The methyl group may enhance lipophilicity, while the 4-amine position could alter receptor-binding affinity compared to the target compound. Purity is reported as 95% (CAS: 1158219-97-6) .
(b) {([1,3]Oxazolo[4,5-b]pyridin-2-yl)}methanamine Trifluoroacetate
- Molecular Formula : C₁₀H₁₀F₃N₃O₃
- Key Differences :
- Simpler structure lacking the piperidine ring.
- Trifluoroacetate counterion instead of hydrochloride.
- The trifluoroacetate salt may offer different solubility profiles .
Analogues with Aromatic Substitutions
(a) (4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine
- Molecular Formula : C₁₃H₁₁N₃O
- Key Differences :
- Replacement of the piperidine ring with a phenyl group.
- Methanamine group directly attached to the aromatic ring.
- Significance : The phenyl substitution introduces planar rigidity, which might influence π-π stacking interactions in biological systems. This compound has a lower molecular weight (225.25 g/mol) compared to the target compound .
Heterocyclic Variants
(a) Imidazo[4,5-b]pyridine Derivatives (e.g., Example 127 in EP Patent)
- Example Structure: N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-2-((((tetrahydro-2H-pyran-2-yl)methyl)amino)methyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide
- Key Differences :
- Replacement of oxazole with imidazole in the fused heterocycle.
- Addition of chloro, fluoro, and tetrahydro-2H-pyran substituents.
- Significance : The imidazole ring increases basicity, while halogen substituents enhance electrophilic reactivity. Such modifications are common in kinase inhibitors and antiviral agents .
Comparative Data Table
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The piperidine ring in the target compound likely enhances conformational flexibility and receptor engagement compared to rigid phenyl analogues .
- Salt Effects : Hydrochloride salts generally improve aqueous solubility over trifluoroacetates, critical for in vivo applications .
Biological Activity
The compound (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride is a novel chemical entity with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Molecular Formula
- Molecular Formula : C11H14N4O.HCl
- IUPAC Name : 1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride
Structural Features
The compound features an oxazole ring fused to a pyridine ring and a piperidine moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
Target Enzymes
- Cyclin-dependent Kinases (CDKs) : The compound shows potential as an inhibitor of CDK2 and CDK9, which are crucial for cell cycle regulation.
Comparative Activity
In comparison with similar compounds:
| Compound Name | CDK2 Inhibition (IC50) | CDK9 Inhibition (IC50) |
|---|---|---|
| This compound | 0.36 µM | 1.8 µM |
| 1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine | Data Not Available | Data Not Available |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. Specifically, it has shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of several human cancer cell lines including:
- HeLa Cells : IC50 = 226 µg/mL
- A549 Cells : IC50 = 242.52 µg/mL
Case Studies
A recent study evaluated the effects of the compound on human tumor cell lines and found promising results in terms of reducing cell viability, indicating its potential as a therapeutic agent in oncology .
Synthesis and Research Applications
The synthesis of this compound involves multiple steps using solvents such as dichloromethane or ethanol and catalysts like palladium on carbon . Its applications extend beyond medicinal chemistry into fields such as:
- Pharmaceutical Development : As a lead compound for novel drug formulations.
- Material Science : In the development of new materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
